molecular formula C8H12N2O B2993068 3-(4-Oxopiperidin-1-yl)propanenitrile CAS No. 1225599-16-5

3-(4-Oxopiperidin-1-yl)propanenitrile

Cat. No.: B2993068
CAS No.: 1225599-16-5
M. Wt: 152.197
InChI Key: WALGJCUDZULFTF-UHFFFAOYSA-N
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Description

3-(4-Oxopiperidin-1-yl)propanenitrile (CAS: 1225599-16-5) is a nitrile-containing compound with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol . Structurally, it consists of a propanenitrile chain linked to a 4-oxopiperidine moiety.

Properties

IUPAC Name

3-(4-oxopiperidin-1-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-4-1-5-10-6-2-8(11)3-7-10/h1-3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALGJCUDZULFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225599-16-5
Record name 4-Oxo-1-piperidinepropanenitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSD46PN7N8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Scientific Research Applications

3-(4-Oxopiperidin-1-yl)propanenitrile has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used to study biological systems, particularly in the context of enzyme inhibition or receptor binding.

  • Industry: It is used in the production of various chemical products, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which 3-(4-oxopiperidin-1-yl)propanenitrile exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system or industrial process .

Comparison with Similar Compounds

Key Observations :

  • Polarity : The nitrile group in all analogs contributes to polarity, but bulkier substituents (e.g., benzonitrile or pyrimidoindole) increase hydrophobicity.
  • Complexity : Piperazine derivatives (e.g., 3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile) introduce additional basicity due to the nitrogen-rich piperazine ring .
  • Stereochemistry : The (S)-configured pyrimidoindole analog demonstrates the importance of stereochemistry in biological activity .

Critical Analysis :

  • The synthesis of 3-(4-Oxopiperidin-1-yl)benzonitrile achieves moderate yields (~28%) but requires specialized intermediates .
  • Palladium-catalyzed cross-coupling (e.g., Suzuki reactions) is a common strategy for introducing aromatic or heteroaromatic groups .

Mechanistic Insights :

  • The pyrimidoindole core and ethynyl group in the active analog likely enhance binding affinity to kinase ATP pockets .

Physicochemical Properties

  • Solubility : The nitrile group improves aqueous solubility, but aromatic substituents (e.g., benzonitrile) reduce it .
  • logP : Predicted logP values (estimated via structural comparison):
    • This compound: ~0.5 (moderately polar).
    • 3-(4-Oxopiperidin-1-yl)benzonitrile: ~2.0 (more lipophilic due to benzene ring) .

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